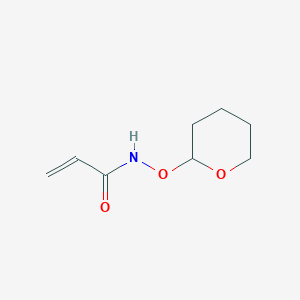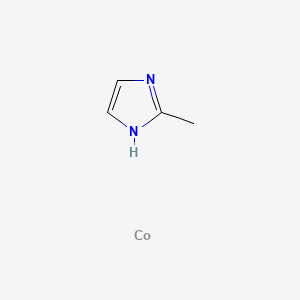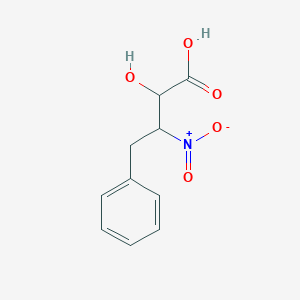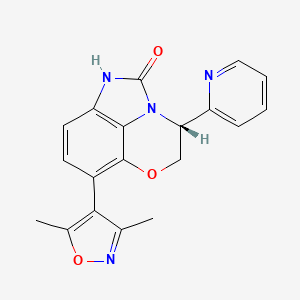
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide
Übersicht
Beschreibung
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioengineering Applications
Poly(N-isopropyl acrylamide), which shares structural similarities with N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide, is widely used in bioengineering. It is particularly useful for the nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix, cell sheet engineering for tissue transplantation, creating tumor-like spheroids, studying bioadhesion and bioadsorption, and manipulating individual cells (Cooperstein & Canavan, 2010).
Synthesis of Dicarboxylic Acid Amides and Diamides
The synthesis of dicarboxylic acid amides and diamides based on [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, which is structurally related to N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide, is an area of active research. This process involves the condensation of various nonaromatic amines, creating compounds with potential applications in medicinal chemistry (Aghekyan et al., 2018).
Antitumor Activity and Molecular Docking
In the field of medicinal chemistry, derivatives of similar compounds have demonstrated notable antitumor activity. For instance, the synthesis of novel pyrimidiopyrazole derivatives showed promising results against certain cancer cell lines. Molecular docking studies of these compounds provide insights into their interaction with biological targets (Fahim, Elshikh, & Darwish, 2019).
Applications in Organic Rechargeable Devices
The synthesis of poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) has opened avenues in the development of organic rechargeable devices. These devices, containing aqueous electrolytes, demonstrate high charging rates and durability, indicating potential applications in sustainable energy storage (Koshika et al., 2010).
Prins-Type Cyclization of Oxonium Ions
In organic synthesis, the Prins cyclization of oxonium ions, similar to the compounds derived from N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide, is utilized for synthesizing tetrahydro-2H-pyran and tetrahydrofuran derivatives. This method is vital for creating complex molecules with diverse substitution patterns, useful in drug discovery and materials science (Fráter, Müller, & Kraft, 2004).
Smart Polymer Applications
The development of “smart” polymers, like polyacrylamides containing N-isopropyl and TEMPO groups, shows significant promise. These polymers exhibit reversible redox behavior, leading to changes in solubility and temperature responsiveness. Such materials are crucial in developing responsive surfaces and materials for various technological and biomedical applications (Fu, Policarpio, Batteas, & Bergbreiter, 2010).
Controlled Polymerization for Drug Delivery
Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been extensively studied for drug delivery applications. Research on its controlled polymerization at room temperature is crucial for developing more efficient and targeted drug delivery systems (Convertine et al., 2004).
Synthesis of Functional Acrylamides for Polymers
The synthesis of novel functional acrylamides, which can be copolymerized with other monomers, is a significant area of research. These developments are important for creating specialized polymers with specific physical and chemical properties for industrial and biomedical applications (Ling, Habicher, Kuckling, & Adler, 1999).
Eigenschaften
IUPAC Name |
N-(oxan-2-yloxy)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-12-8-5-3-4-6-11-8/h2,8H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWPGAIKWESSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride](/img/structure/B8238426.png)


![7-Bromo-3,4-dihydropyrido[4,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B8238452.png)
![O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8238459.png)



![benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8238484.png)

![2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B8238504.png)

